molecular formula C17H11Cl3N2S B2709724 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide CAS No. 241488-48-2

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide

Cat. No.: B2709724
CAS No.: 241488-48-2
M. Wt: 381.7
InChI Key: AGFJFUIKNXBMJP-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorophenyl and dichlorobenzyl groups.

Preparation Methods

The synthesis of 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2S/c18-12-3-6-15(7-4-12)23-17-8-5-14(21-22-17)9-11-1-2-13(19)10-16(11)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJFUIKNXBMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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